(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
Description
(2Z)-2-[(3-Chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a chromene-3-carboxamide derivative characterized by a 2-imino chromene core substituted with a 3-chloro-2-methylphenyl group at the imino position and a 2-methylphenyl carboxamide moiety. Chromene derivatives are of significant interest due to their diverse biological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
2-(3-chloro-2-methylphenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-15-8-3-5-11-20(15)26-23(28)18-14-17-9-4-6-13-22(17)29-24(18)27-21-12-7-10-19(25)16(21)2/h3-14H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOORLMBEKQVOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a chromene core with an imine functional group and various aromatic substituents. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN2O2 |
| Molecular Weight | 396.86 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=CC(=C4)Cl)C)C |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The proposed mechanisms include:
- Inhibition of Cyclooxygenase (COX) : Similar compounds have shown anti-inflammatory properties by inhibiting COX enzymes, leading to reduced production of pro-inflammatory mediators.
- Antioxidant Activity : The presence of the chromene structure contributes to potential antioxidant effects, which can mitigate oxidative stress in cellular environments .
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological effects:
- Anti-inflammatory Effects : Studies have shown that derivatives of chromene can significantly reduce inflammation in animal models .
- Antitumor Activity : Some analogs have demonstrated promising antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest .
Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of a related chromene derivative in a rat model. The results indicated a significant reduction in paw edema after administration, suggesting that the compound effectively mitigates inflammatory responses .
Study 2: Antitumor Efficacy
Another study focused on the antitumor properties of structurally similar compounds. The results showed that these compounds inhibited tumor growth in xenograft models, with one compound achieving over 80% tumor regression at optimal doses .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Unique Features
The presence of the chloro group in the target compound can influence its reactivity and biological interactions compared to other derivatives. Fluorinated analogs have shown increased metabolic stability and bioactivity due to the electronegative nature of fluorine .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various therapeutic areas:
- Anticancer Activity : Research indicates that derivatives of chromene exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cells and exhibit IC50 values comparable to established chemotherapeutics like 5-fluorouracil and docetaxel.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| VIa | MCF-7 | 8.5 |
| VIa | PC-3 | 35.0 |
| VIa | A549 | 0.9 |
| VIa | Caco-2 | 9.9 |
The mechanism of action often involves the inhibition of topoisomerases, crucial for DNA replication.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties:
- Inhibition of Pathogens : Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria by inhibiting essential enzymes involved in bacterial replication.
| Compound | Pathogen Tested | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|
| 7b | E. coli | 0.22 | 31.64 |
| 7b | S. aureus | 0.35 | 28.50 |
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Molecular Docking Studies
Molecular docking studies have been utilized to elucidate the interactions between this compound and target proteins involved in cancer progression and microbial resistance. The results indicate specific binding affinities that contribute to its biological efficacy.
Case Studies
Several case studies highlight the effectiveness of chromene derivatives in various applications:
- Anticancer Efficacy : A study involving a series of chromene derivatives demonstrated their ability to inhibit growth in multiple cancer cell lines, indicating their potential as anticancer agents.
- Antimicrobial Activity : Another study assessed the antimicrobial properties of these compounds against common pathogens, revealing significant inhibitory effects that warrant further investigation for clinical applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to the 2-imino-2H-chromene-3-carboxamide class. Key structural analogs include:
Key Observations :
Comparison with Analogues :
- Compound 13a/13b : Synthesized via coupling of cyanoacetanilide with diazonium salts at 0–5°C, yielding >90% products. The target compound may require similar low-temperature conditions for stability.
- Methoxy Derivatives : Methoxy groups are introduced using methoxy-substituted anilines, whereas chloro groups (as in the target compound) necessitate chlorinated precursors.
Physicochemical Properties
Data from structurally related compounds highlight trends in melting points, solubility, and spectroscopic properties:
*Estimated based on chloro substituent’s contribution to higher melting points compared to methoxy analogs .
†Predicted from similar chromene derivatives .
Q & A
Q. What are the common synthetic routes for preparing (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically begins with a 2-imino-2H-chromene-3-carboxamide scaffold (e.g., 2-imino-N-phenyl-2H-chromene-3-carboxamide). Key steps include:
- Condensation reactions with hydrazine or substituted amines to form fused heterocycles (e.g., pyrimidones, pyrazoles).
- Solvent selection : Ethanol or aqueous media under reflux (e.g., 12–24 hours) are common .
- Catalyst optimization : Acidic or basic conditions (e.g., pH control) improve cyclization efficiency .
- Stoichiometric balance : Precise molar ratios of reactants minimize byproducts .
For eco-friendly approaches, aqueous solvents and room-temperature reactions reduce energy consumption .
Q. How can elemental analysis and spectroscopic techniques (IR, NMR, MS) be systematically applied to confirm the structure of this compound?
Methodological Answer: A multi-technique approach ensures structural validation:
- Elemental analysis : Verify C, H, N percentages within ±0.4% of theoretical values .
- IR spectroscopy : Identify imine (C=N, ~1600–1650 cm⁻¹) and amide (C=O, ~1680 cm⁻¹) functional groups .
- NMR :
- ¹H NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .
- ¹³C NMR : Confirm carbonyl (δ ~165 ppm) and imine (δ ~150 ppm) carbons .
- Mass spectrometry (MS) : Use high-resolution MS to validate the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. What crystallographic refinement strategies using SHELXL are recommended for resolving ambiguities in X-ray structure determination?
Methodological Answer: For complex chromene derivatives:
Q. How can conflicting spectral data (e.g., NMR chemical shift discrepancies) be reconciled during structural elucidation?
Methodological Answer: Contradictions often arise from dynamic effects or impurities. Mitigation steps:
- Variable-temperature NMR : Identify rotational barriers (e.g., hindered imine bonds) causing peak splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Density Functional Theory (DFT) : Calculate theoretical chemical shifts and compare with experimental data .
- Repurification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate pure fractions .
Q. What strategies optimize the synthesis of chromene-based heterocycles with enhanced bioactivity?
Methodological Answer:
- Substituent engineering : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring to modulate electronic effects .
- Ring fusion : Synthesize pyrano[2,3-d]pyrimidin-4-one derivatives via cyclocondensation with hydrazine .
- Biological screening : Prioritize compounds with >70% inhibition in antifungal or antitumor assays .
Q. How should researchers address low yields in multi-step syntheses of chromene-carboxamide derivatives?
Methodological Answer:
- Intermediate characterization : Use TLC or HPLC to monitor reaction progress and isolate unstable intermediates .
- Solvent optimization : Switch from polar aprotic (DMF) to protic (EtOH) solvents to stabilize charged transition states .
- Catalytic additives : Employ p-toluenesulfonic acid (PTSA) to accelerate imine formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
